molecular formula C21H19ClN2O3S B5180510 3-(anilinosulfonyl)-N-(4-chloro-2-methylphenyl)-4-methylbenzamide

3-(anilinosulfonyl)-N-(4-chloro-2-methylphenyl)-4-methylbenzamide

Cat. No. B5180510
M. Wt: 414.9 g/mol
InChI Key: QJKNODQFZIGUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(anilinosulfonyl)-N-(4-chloro-2-methylphenyl)-4-methylbenzamide, also known as known as AS-601245, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has shown promising results in preclinical studies, making it a potential candidate for further research.

Mechanism of Action

AS-601245 works by inhibiting the activity of several enzymes and signaling pathways, including JNK (c-Jun N-terminal kinase), p38 MAPK (mitogen-activated protein kinase), and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). These enzymes and pathways are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
AS-601245 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

AS-601245 has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, this compound can be difficult to work with due to its low solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on AS-601245, including further studies on its potential use in treating specific diseases, such as cancer and autoimmune diseases. Additionally, research could focus on developing more effective formulations of this compound that are more soluble in aqueous solutions, making it easier to work with in lab experiments. Finally, further studies could be conducted to better understand the mechanism of action of AS-601245 and its effects on various cellular processes.

Synthesis Methods

The synthesis of AS-601245 involves several steps, including the reaction of 4-methylbenzoyl chloride with 4-chloro-2-methylaniline to form 4-chloro-2-methyl-N-(4-methylbenzoyl)aniline. This compound is then reacted with sulfuryl chloride to form 4-chloro-2-methyl-N-(4-methylbenzoyl)-N-sulfonyl chloride. Finally, this compound is reacted with aniline to form AS-601245.

Scientific Research Applications

AS-601245 has been studied for its potential use in treating various diseases, including cancer, autoimmune diseases, and inflammatory diseases. In preclinical studies, this compound has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of these diseases.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-14-8-9-16(21(25)23-19-11-10-17(22)12-15(19)2)13-20(14)28(26,27)24-18-6-4-3-5-7-18/h3-13,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKNODQFZIGUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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